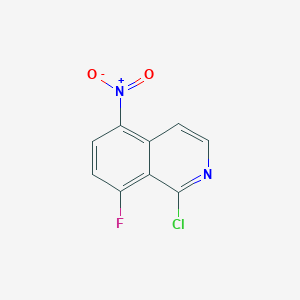

1-Chloro-8-fluoro-5-nitroisoquinoline

Übersicht

Beschreibung

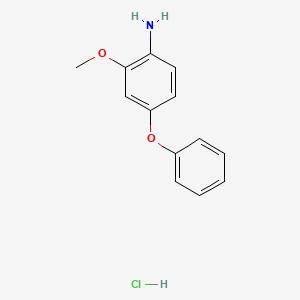

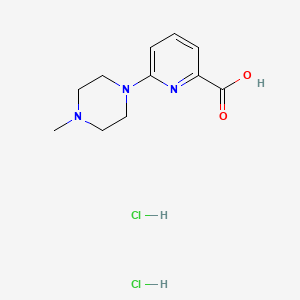

1-Chloro-8-fluoro-5-nitroisoquinoline is a chemical compound with the molecular formula C9H5FN2O2 . It has a molecular weight of 192.15 g/mol . The compound is characterized by its fluorine-substituted isoquinoline core structure.

Synthesis Analysis

The synthesis of 1-Chloro-8-fluoro-5-nitroisoquinoline involves specific chemical reactions. Unfortunately, I do not have access to detailed synthetic procedures for this compound. However, researchers typically employ synthetic routes that incorporate fluorination and nitration reactions to introduce the fluorine and nitro groups onto the isoquinoline scaffold.

Molecular Structure Analysis

The molecular structure of 1-Chloro-8-fluoro-5-nitroisoquinoline consists of an isoquinoline ring system with chlorine (Cl) at position 1, fluorine (F) at position 8, and a nitro group (NO2) at position 5. The arrangement of these substituents significantly influences the compound’s properties and reactivity.

Chemical Reactions Analysis

1-Chloro-8-fluoro-5-nitroisoquinoline can participate in various chemical reactions, including nucleophilic substitution, reduction, and cyclization. Researchers often explore its reactivity in the context of medicinal chemistry and drug development.

Physical And Chemical Properties Analysis

- Melting Point : The compound’s melting point provides insight into its solid-state behavior.

- Solubility : Understanding its solubility in various solvents is crucial for formulation and delivery.

- UV-Vis Absorption : Investigating its UV-Vis absorption spectrum aids in identifying characteristic absorption bands.

- Stability : Assessing its stability under different conditions (e.g., temperature, pH) is essential.

Wissenschaftliche Forschungsanwendungen

Synthesis and Catalysis

1-Chloro-8-fluoro-5-nitroisoquinoline serves as a crucial intermediate in the synthesis of novel compounds. Chen Pei-ran (2008) reported the synthesis of novel acyl transfer catalysts using 1-chloro-5-nitroisoquinoline as a starting material, indicating its utility in creating new chemical entities with potential catalytic applications Chen Pei-ran, 2008.

Antibacterial Research

Al-Hiari et al. (2007) investigated new 8-nitrofluoroquinolone derivatives prepared from similar compounds, highlighting their significant antibacterial properties against both gram-positive and gram-negative strains. These findings suggest the potential of 1-Chloro-8-fluoro-5-nitroisoquinoline derivatives in developing new antibacterial agents Al-Hiari et al., 2007.

Cancer Research

Research into indenoisoquinoline derivatives, including those related to 1-Chloro-8-fluoro-5-nitroisoquinoline, has shown promise in cancer treatment. Beck et al. (2015) and Elsayed et al. (2017) explored compounds for their potent cytotoxic antitumor activities and ability to inhibit topoisomerase I, a critical enzyme in DNA replication. These studies suggest the potential of such compounds in developing new anticancer therapies Beck et al., 2015; Elsayed et al., 2017.

Environmental and Analytical Chemistry

Prodi et al. (2001) described the use of a quinoline derivative in detecting cadmium ions, demonstrating the compound's utility as a chemosensor. This application shows the importance of quinoline derivatives in environmental monitoring and analytical chemistry Prodi et al., 2001.

Fluorescence and Imaging Studies

Research by Kotian et al. (2021) explored quinoline derivatives for their cytotoxic properties and potential use in fluorescence microscopy, indicating the applicability of these compounds in bioimaging and cancer research Kotian et al., 2021.

Safety And Hazards

1-Chloro-8-fluoro-5-nitroisoquinoline may pose health risks:

- Hazard Statements : It is associated with hazards such as skin and eye irritation (H315, H319), and respiratory irritation (H335).

- Safety Precautions : Proper handling, protective equipment, and ventilation are essential when working with this compound.

Zukünftige Richtungen

Future research should focus on:

- Biological Activity : Investigating its potential as a drug candidate or probe molecule.

- Structure-Activity Relationship (SAR) : Exploring how structural modifications impact its properties.

- Synthetic Optimization : Developing efficient synthetic routes for large-scale production.

Eigenschaften

IUPAC Name |

1-chloro-8-fluoro-5-nitroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClFN2O2/c10-9-8-5(3-4-12-9)7(13(14)15)2-1-6(8)11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNXOXAXWAJWLOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1[N+](=O)[O-])C=CN=C2Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-8-fluoro-5-nitroisoquinoline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-2-yl}-1,3-thiazole](/img/structure/B1431782.png)

![3-[(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride](/img/structure/B1431789.png)

![2-[2-(Trifluoromethyl)-1,3-dithiolan-2-yl]acetic acid](/img/structure/B1431790.png)

![Ethyl 2,6-dimethyl-[1,2,4]triazolo[3,2-b][1,3]thiazole-5-carboxylate](/img/structure/B1431791.png)

![2-[1-(Propan-2-yl)pyrrolidin-2-yl]acetic acid hydrochloride](/img/structure/B1431795.png)